molecular formula C24H19NO5S B407440 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide CAS No. 406475-45-4

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide

Cat. No. B407440
CAS RN: 406475-45-4
M. Wt: 433.5g/mol
InChI Key: QBEBWLVKRWQKKY-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide, commonly known as AMBS, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

AMBS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that AMBS has anti-cancer properties and can inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. AMBS has also been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, AMBS has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of AMBS is not yet fully understood. However, several studies have suggested that AMBS exerts its therapeutic effects by targeting various signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. AMBS has also been shown to inhibit the activity of various enzymes, including HDAC6, which is involved in the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
AMBS has been shown to have several biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and antioxidant effects. Additionally, AMBS has been shown to inhibit the activity of various enzymes, including HDAC6, which is involved in the formation of beta-amyloid plaques.

Advantages and Limitations for Lab Experiments

AMBS has several advantages for lab experiments, including its ease of synthesis and its ability to target multiple signaling pathways. However, one major limitation of AMBS is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Several future directions for the study of AMBS include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its therapeutic potential in various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of AMBS in vivo.

Synthesis Methods

AMBS can be synthesized using a multi-step process that involves the reaction of 2-methyl-1-benzofuran-5-carboxylic acid with acetic anhydride to form 3-acetyl-2-methyl-1-benzofuran-5-ol. This intermediate is then reacted with benzenesulfonyl chloride in the presence of triethylamine to form N-(benzenesulfonyl)-3-acetyl-2-methyl-1-benzofuran-5-amine. Finally, this compound is reacted with benzoyl chloride to form AMBS.

properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-16(26)23-17(2)30-22-14-13-19(15-21(22)23)25(24(27)18-9-5-3-6-10-18)31(28,29)20-11-7-4-8-12-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEBWLVKRWQKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide

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